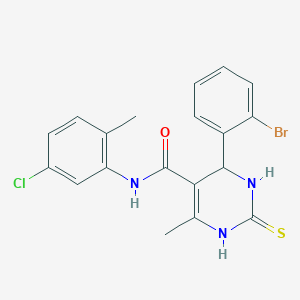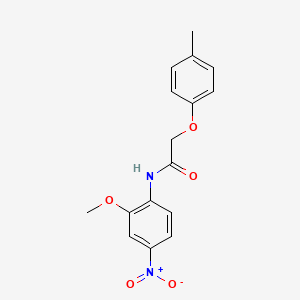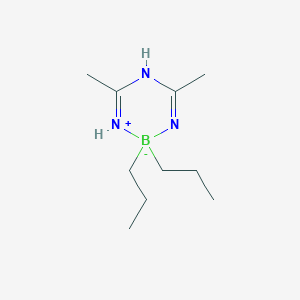
bis(3-methylphenyl) (4-chlorophenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate, also known as O-ethyl O-(3-methyl-4-chlorophenyl) phenylphosphonothioate, is a chemical compound used in scientific research. It is a type of organophosphate compound that has been studied for its potential use as an insecticide and acaricide.
科学研究应用
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been studied for its potential use as an insecticide and acaricide. It has been shown to have insecticidal activity against a variety of insects, including mosquitoes, cockroaches, and aphids. It has also been shown to have acaricidal activity against ticks and mites.
作用机制
The mechanism of action of bis(3-methylphenyl) (4-chlorophenyl)amidophosphate involves inhibition of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other animals. Inhibition of this enzyme leads to accumulation of acetylcholine in the nervous system, which can cause paralysis and death.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been shown to have acute toxicity in laboratory animals, with symptoms including tremors, convulsions, and respiratory failure. It has also been shown to have subchronic and chronic toxicity, with effects on the liver, kidneys, and nervous system. In humans, exposure to organophosphate compounds has been associated with neurological symptoms, such as headaches, dizziness, and memory problems.
实验室实验的优点和局限性
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has advantages and limitations for use in laboratory experiments. One advantage is its high potency as an insecticide and acaricide, which allows for lower concentrations to be used in experiments. However, its toxicity to humans and other animals can limit its use in certain types of experiments, and precautions must be taken to ensure proper handling and disposal.
未来方向
Future research on bis(3-methylphenyl) (4-chlorophenyl)amidophosphate could focus on several areas, including:
- Development of new synthesis methods that are more efficient and environmentally friendly
- Investigation of the compound's potential as a tool for studying the nervous system in insects and other animals
- Exploration of the compound's potential as a treatment for parasitic infections in animals and humans
- Evaluation of the compound's toxicity and potential for environmental contamination in field studies
Conclusion:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate is a chemical compound with potential applications in scientific research as an insecticide and acaricide. Its mechanism of action involves inhibition of acetylcholinesterase, and it has been shown to have acute, subchronic, and chronic toxicity in laboratory animals. Despite its limitations, future research on this compound could lead to new insights into the nervous system and potential treatments for parasitic infections.
合成方法
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate can be synthesized through a reaction between bis(3-methylphenyl) (4-chlorophenyl)amidophosphate O-(3-methyl-4-chlorophenyl) phenylphosphonochloridothioate and ammonia in the presence of a base. The resulting compound is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNXYUWEFJJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)

![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)

